molecular formula C13H18F3N3O5S B12844420 tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate CAS No. 851377-09-8

tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate

Cat. No.: B12844420
CAS No.: 851377-09-8
M. Wt: 385.36 g/mol
InChI Key: BLUCERJCCRQGIZ-UHFFFAOYSA-N
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Description

Key Nomenclature Components:

  • Parent Heterocycle :
    • Azepine : A seven-membered ring with one nitrogen atom.
    • Pyrazolo[3,4-d]azepine : Fusion of pyrazole (positions 3 and 4) to azepine (position d, corresponding to the azepine’s numbering).
  • Substituents :
    • Trifluoromethylsulfonyloxy (TfO-) : At position 3 of the pyrazoloazepine core. The sulfonyloxy group (-SO₂O-) is prefixed with trifluoromethyl (CF₃).
    • tert-Butyl carboxylate : A carbamate group (-O-CO-O-) attached to the azepine nitrogen at position 6, with a tert-butyl (C(CH₃)₃) ester.

Systematic Name Breakdown:

Component Position Role in Nomenclature
Pyrazolo[3,4-d]azepine Core Parent bicyclic system
Trifluoromethylsulfonyloxy 3 Substituent on pyrazole ring
tert-Butyl carboxylate 6(1H) Ester on azepine nitrogen

Isomerism Considerations :

  • Positional Isomerism : The trifluoromethylsulfonyloxy group’s placement at position 3 (vs. 1 or 5) is critical. Alternative positions would require renumbering the fused rings.
  • Stereoisomerism : The tetrahydropyrazoloazepine core introduces potential chair-like or boat-like conformers, though the saturated bonds reduce geometric isomerism.

Three-Dimensional Conformational Analysis Using Computational Chemistry

Computational models (DFT, molecular mechanics) reveal distinct conformational preferences due to steric and electronic effects:

Key Conformational Features:

  • Pyrazoloazepine Core :

    • The partially saturated azepine ring adopts a twist-boat conformation to alleviate angle strain, with the pyrazole ring remaining planar.
    • Hydrogen bonding between the NH group (position 1) and the carboxylate oxygen stabilizes the structure.
  • Trifluoromethylsulfonyloxy Group :

    • The bulky -SO₂OCF₃ group at position 3 induces steric hindrance , forcing the sulfonyl moiety into a pseudo-axial orientation to minimize clashes with the azepine ring.
  • tert-Butyl Carboxylate :

    • The tert-butyl group adopts a quasi-equatorial position to reduce van der Waals repulsions with the azepine hydrogens.

Computational Data Table:

Parameter Value (Å/°) Method Source
N1–C6 bond length 1.45 Å DFT/B3LYP/6-31G*
C3–O (TfO) bond angle 117.5° MMFF94
Dihedral (azepine ring) -15.3° (twist) Molecular Mechanics

Comparative Structural Features of Pyrazolo[3,4-d]azepine Core vs. Related Diazepine Heterocycles

Structural Comparison Table:

Feature Pyrazolo[3,4-d]azepine 1,4-Diazepane Pyrazolo[1,5-a]pyridine
Ring Size 6 + 7 fused 7-membered 6 + 5 fused
Nitrogen Positions 1 (azepine), 2 (pyrazole) 1 and 4 1 (pyridine), 2 (pyrazole)
Aromaticity Partial (pyrazole only) Non-aromatic Full (pyridine + pyrazole)
Common Substituents TfO-, tert-butyl Carboxylates Amines, halogens

Key Differences:

  • Aromatic Character : Unlike fully aromatic pyrazolo[1,5-a]pyridine, the pyrazoloazepine core retains aromaticity only in the pyrazole ring, while the azepine portion is non-aromatic.
  • Ring Strain : The seven-membered azepine ring exhibits greater flexibility compared to the rigid six-membered diazepane.
  • Electron-Withdrawing Effects : The trifluoromethylsulfonyloxy group significantly polarizes the pyrazole ring, a feature absent in simpler diazepines.

This structural diversity underscores the compound’s unique reactivity profile, particularly in electrophilic substitution and nucleophilic acyl substitution reactions.

Properties

CAS No.

851377-09-8

Molecular Formula

C13H18F3N3O5S

Molecular Weight

385.36 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C13H18F3N3O5S/c1-12(2,3)23-11(20)19-6-4-8-9(5-7-19)17-18-10(8)24-25(21,22)13(14,15)16/h4-7H2,1-3H3,(H,17,18)

InChI Key

BLUCERJCCRQGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Hydroxy Intermediate

The 3-hydroxy derivative, tert-butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate, serves as a key precursor. This intermediate can be prepared by:

  • Cyclization of appropriate hydrazine and ketoester precursors to form the pyrazoloazepine ring.
  • Protection of the carboxyl group as a tert-butyl ester.
  • Hydroxylation at the 3-position via selective oxidation or nucleophilic substitution.

This intermediate has a molecular weight of approximately 253.30 g/mol and is well-characterized by NMR and mass spectrometry.

Conversion to the Triflate Derivative

The critical step is the transformation of the 3-hydroxy group into the trifluoromethylsulfonyloxy group. This is achieved by:

  • Reacting the 3-hydroxy intermediate with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a base such as pyridine or triethylamine.
  • The reaction is typically conducted in anhydrous solvents like dichloromethane or acetonitrile under inert atmosphere (nitrogen or argon) at low temperatures (0°C to room temperature) to avoid side reactions.
  • The triflate formation proceeds via nucleophilic substitution of the hydroxy group by the triflate reagent, yielding the trifluoromethylsulfonyloxy derivative.

Representative Experimental Conditions and Yields

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Hydroxylation Appropriate oxidant or nucleophile Varies Ambient to reflux Several hours Moderate to high Formation of 3-hydroxy intermediate
Triflation Trifluoromethanesulfonic anhydride, base (pyridine) DCM or MeCN 0°C to RT 1-3 hours High (typically >80%) Inert atmosphere, dry conditions required

Palladium-Catalyzed Cross-Coupling (Optional Subsequent Step)

The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce various substituents at the 3-position.

  • Typical catalysts: Pd(PPh3)4, PdCl2(dppf), or Pd(PPh3)2Cl2.
  • Bases: Sodium carbonate, potassium acetate.
  • Solvents: Acetonitrile, 1,2-dimethoxyethane, or 1,4-dioxane.
  • Temperatures: 70–80°C.
  • Reaction times: 3–16 hours.
  • Yields: Moderate to good (up to 39% reported in related systems).

Example from a related system:

Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh3)4 Na2CO3 DME 80 4 39
PdCl2(dppf)2 KOAc 1,4-dioxane 80 16 Not specified

Research Findings and Notes

  • The triflate intermediate is sensitive to moisture and requires strictly anhydrous conditions.
  • The tert-butyl protecting group is stable under triflation conditions but can be removed under acidic conditions if needed.
  • The triflate group enables further functionalization, making this compound a versatile intermediate in medicinal chemistry, especially for synthesizing analogs of biologically active pyrazoloazepines.
  • The synthetic routes are adapted from literature on similar triflate derivatives of nitrogen heterocycles, ensuring reproducibility and scalability.

Summary Table of Preparation Steps

Step No. Description Key Reagents Conditions Outcome
1 Formation of tetrahydropyrazoloazepine core with tert-butyl protection Ketoester, hydrazine derivatives, Boc2O Cyclization, protection tert-Butyl 3-hydroxy intermediate
2 Hydroxylation at 3-position Oxidants or nucleophiles Controlled temperature tert-Butyl 3-hydroxy-4,5,7,8-tetrahydropyrazoloazepine
3 Triflation of 3-hydroxy group Tf2O or TfCl, base (pyridine) Anhydrous solvent, 0°C to RT tert-Butyl 3-(trifluoromethylsulfonyloxy) derivative
4 Optional Pd-catalyzed cross-coupling Pd catalysts, base, boronic acids 70–80°C, inert atmosphere Functionalized pyrazoloazepine derivatives

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazoloazepine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Methodological Considerations for Comparison

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) or functional group alignments. The target compound shares <50% similarity with CAS 877402-43-2 due to divergent core structures, underscoring the need for multi-parameter analyses in virtual screening .

Biological Activity

Tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate (CAS No. 185099-68-7) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18F3NO5S
  • IUPAC Name : tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
  • SMILES Representation : CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F

The compound features a tetrahydropyrazole ring fused with an azabicyclo structure, which contributes to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-oxo derivatives with trifluoromethylsulfonyl reagents under controlled conditions. For instance:

  • Starting Material : tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • Reagents : Lithium diisopropylamide (LDA), trifluoromethylsulfonyl aniline.
  • Conditions : The reaction is often conducted in solvents like THF at low temperatures (-78 °C) followed by warming to room temperature for completion.

Biological Activity

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole possess significant antibacterial and antifungal properties. The presence of the trifluoromethylsulfonyloxy group may enhance these activities by increasing lipophilicity and altering membrane permeability.
  • Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. The unique structural features of tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study demonstrated that pyrazole derivatives showed promising activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .
Cancer Cell Line Testing In vitro assays indicated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the micromolar range .
Mechanistic Studies Mechanistic investigations revealed that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity .

Q & A

Basic Question

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate diastereomers or regioisomers.
  • NMR : ¹⁹F NMR (at 470 MHz) identifies triflate impurities (δ ~ -75 ppm vs. -79 ppm for hydrolyzed products) .

Advanced Research Question How can trace byproducts (e.g., de-tert-butylated species) be quantified?

  • LC-HRMS : Employ electrospray ionization (ESI+) with exact mass filters (e.g., m/z 439.1245 for [M+H]+) to detect deprotected intermediates.
  • Tandem MS/MS : Fragment ions at m/z 381 (loss of CO₂t-Bu) confirm tert-butyl cleavage .

What strategies enhance the compound’s utility as a kinase inhibitor intermediate?

Basic Question
The tetrahydropyrazoloazepine core mimics ATP-binding pockets in kinases. Modifications include:

  • Carboxylate deprotection : Treat with TFA/dichloromethane (1:1) to expose the amine for amide bond formation .
  • Triflate displacement : Introduce aryl/heteroaryl groups via cross-coupling to modulate steric and electronic properties .

Advanced Research Question How can logP and solubility be tuned without compromising target affinity?

  • Prodrug approaches : Replace tert-butyl with PEGylated carboxylates to enhance aqueous solubility (logP reduction by ~1.5 units) .
  • Isosteric replacements : Substitute the triflate with sulfonamides or phosphonates to balance lipophilicity and metabolic stability .

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